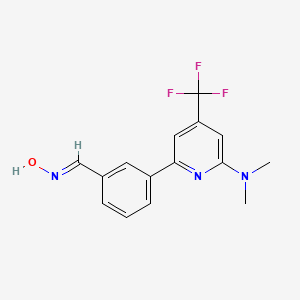

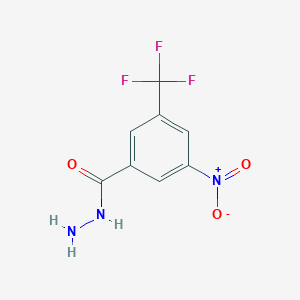

![molecular formula C9H4ClN3S B1456823 3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile CAS No. 1053659-14-5](/img/structure/B1456823.png)

3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile

Overview

Description

3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile is a compound that contains a thiadiazole ring. Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Chemical Reactions Analysis

The chemical reactivity of bicyclic [1,3,4]thiadiazole 5-5 systems containing ring-junction nitrogen has been studied over the period from 1989 to the beginning of 2017 .Scientific Research Applications

Medicine: Anticancer Agents

Thiadiazole derivatives, including the one , have been extensively studied for their potential as anticancer agents. They exhibit a broad spectrum of biological activities due to their ability to cross cellular membranes and interact with biological targets . Some derivatives have shown in vitro and in vivo efficacy across cancer models, targeting specific actions within the cancer pathogenesis process. Furthermore, certain thiadiazole-containing compounds have entered clinical trials, either as standalone treatments or in combination with existing anticancer drugs .

Agriculture: Pesticides and Herbicides

In the agricultural sector, thiadiazole compounds are utilized for their pesticidal and herbicidal properties. They serve as active ingredients in formulations designed to protect crops from pests and weeds, thereby enhancing yield and crop quality . Their effectiveness stems from their ability to interfere with the life cycle of pests and inhibit the growth of unwanted vegetation.

Materials Science: Organic Conductors

Thiadiazoles are recognized for their role in the development of organic conductors. These materials are crucial for creating low-cost, flexible electronic devices. The unique electronic properties of thiadiazole derivatives make them suitable for use in semiconductors and photovoltaic cells, contributing to advancements in materials science .

Chemical Synthesis: Building Blocks

The compound serves as a building block in synthetic chemistry. It is used to synthesize a wide range of heterocyclic compounds, which are integral to the development of new drugs and materials. Its reactivity allows for the creation of complex molecules with desired pharmacological or physical properties .

Environmental Science: Study of Nitrile N-Sulfides

Thiadiazole derivatives are employed in environmental science for the generation and study of nitrile N-sulfides. These studies are important for understanding the environmental fate of various chemicals and for developing methods to mitigate pollution .

Biochemistry: DNA Binding Studies

In biochemistry, the compound’s derivatives are used to study interactions with CT-DNA. Understanding how these molecules bind to DNA can provide insights into the mechanisms of gene regulation and the potential development of new therapeutic agents that target DNA or RNA .

Mechanism of Action

Target of Action

It is known that thiadiazole derivatives, which include this compound, have been widely studied in medicinal chemistry . They are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows these compounds to cross cellular membranes and exert a broad spectrum of biological activities .

Mode of Action

It is known that thiadiazole derivatives can bind with high affinity to multiple receptors , which could potentially lead to various biochemical reactions and changes within the cell.

Biochemical Pathways

It is known that thiadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that thiadiazole-containing compounds, due to their mesoionic nature, are able to cross cellular membranes . This suggests that they may have good bioavailability.

Result of Action

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities . For example, some thiadiazole derivatives have shown cytotoxicity against selected human cancer cell lines .

Action Environment

It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of the substituent on the thiadiazole ring .

properties

IUPAC Name |

3-(5-chloro-1,2,4-thiadiazol-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3S/c10-9-12-8(13-14-9)7-3-1-2-6(4-7)5-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTURXLWPXXDAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NSC(=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

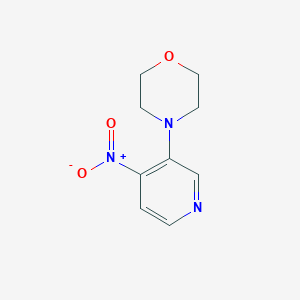

![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)

![1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1456745.png)

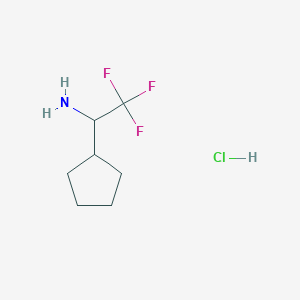

![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)

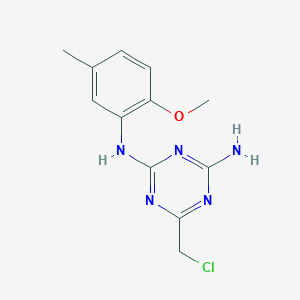

![4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1456755.png)

![3-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1456759.png)

![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456762.png)